Cas no 1361805-12-0 (5-(2,3-Dichlorophenyl)-3-methoxy-2-nitropyridine)

5-(2,3-Dichlorophenyl)-3-methoxy-2-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 5-(2,3-Dichlorophenyl)-3-methoxy-2-nitropyridine
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- Inchi: 1S/C12H8Cl2N2O3/c1-19-10-5-7(6-15-12(10)16(17)18)8-3-2-4-9(13)11(8)14/h2-6H,1H3
- InChI Key: YLBFFXRKXLFEJT-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C1C=NC(=C(C=1)OC)[N+](=O)[O-])Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 327
- XLogP3: 3.9
- Topological Polar Surface Area: 67.9
5-(2,3-Dichlorophenyl)-3-methoxy-2-nitropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022006249-500mg |
5-(2,3-Dichlorophenyl)-3-methoxy-2-nitropyridine |
1361805-12-0 | 97% | 500mg |
$980.00 | 2022-04-02 | |
Alichem | A022006249-250mg |
5-(2,3-Dichlorophenyl)-3-methoxy-2-nitropyridine |
1361805-12-0 | 97% | 250mg |
$727.60 | 2022-04-02 | |
Alichem | A022006249-1g |
5-(2,3-Dichlorophenyl)-3-methoxy-2-nitropyridine |
1361805-12-0 | 97% | 1g |
$1,629.60 | 2022-04-02 |
5-(2,3-Dichlorophenyl)-3-methoxy-2-nitropyridine Related Literature
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
Additional information on 5-(2,3-Dichlorophenyl)-3-methoxy-2-nitropyridine
Research Briefing on 5-(2,3-Dichlorophenyl)-3-methoxy-2-nitropyridine (CAS: 1361805-12-0): Recent Advances and Applications
The compound 5-(2,3-Dichlorophenyl)-3-methoxy-2-nitropyridine (CAS: 1361805-12-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights. Recent studies highlight its role as a promising scaffold for the development of novel kinase inhibitors, particularly in the context of inflammatory and oncological diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated that 5-(2,3-Dichlorophenyl)-3-methoxy-2-nitropyridine exhibits potent inhibitory activity against JAK2 and FLT3 kinases, which are critical targets in myeloproliferative disorders and acute myeloid leukemia (AML). The compound's unique structural features, including the dichlorophenyl and nitropyridine moieties, contribute to its high binding affinity and selectivity. Molecular docking studies revealed that the compound forms key hydrogen bonds with the hinge region of these kinases, stabilizing the inactive conformation and preventing ATP binding.
Further investigations into the pharmacokinetic properties of this compound have shown promising results. A preclinical study conducted by a team at the University of Cambridge reported favorable oral bioavailability and metabolic stability in rodent models. The compound's logP value of 2.8 suggests optimal lipophilicity for blood-brain barrier penetration, making it a potential candidate for treating central nervous system (CNS) disorders. However, researchers noted the need for structural optimization to mitigate potential off-target effects on cytochrome P450 enzymes.
Recent synthetic approaches to 5-(2,3-Dichlorophenyl)-3-methoxy-2-nitropyridine have focused on improving yield and scalability. A 2024 publication in Organic Process Research & Development described a novel Pd-catalyzed cross-coupling strategy that achieves an 82% yield with minimal byproducts. This advancement addresses previous challenges in large-scale production, paving the way for future clinical development. The synthetic route employs commercially available 2,3-dichlorophenylboronic acid and 3-methoxy-2-nitropyridine-5-triflate as key intermediates.
Emerging applications of this compound extend beyond oncology. A collaborative study between academic and industrial researchers demonstrated its efficacy as a modulator of NLRP3 inflammasome activity, suggesting potential utility in treating autoimmune diseases such as rheumatoid arthritis and gout. The compound's ability to suppress IL-1β production at nanomolar concentrations positions it as a lead candidate for next-generation anti-inflammatory therapeutics.
In conclusion, 5-(2,3-Dichlorophenyl)-3-methoxy-2-nitropyridine represents a versatile chemical scaffold with multiple therapeutic applications. Ongoing research aims to explore its structure-activity relationships further and develop derivatives with enhanced potency and selectivity. The compound's progress through preclinical development warrants close monitoring by researchers and industry professionals in the chemical biology and pharmaceutical sectors.
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